3-Trifluoromethanesulfonyl-pyridin-4-ylamine
Description
3-Trifluoromethanesulfonyl-pyridin-4-ylamine is a pyridine derivative characterized by a trifluoromethanesulfonyl (-SO₂CF₃) group at position 3 and an amine (-NH₂) group at position 4 on the pyridine ring. The trifluoromethanesulfonyl substituent is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C6H5F3N2O2S |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
3-(trifluoromethylsulfonyl)pyridin-4-amine |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)14(12,13)5-3-11-2-1-4(5)10/h1-3H,(H2,10,11) |
InChI Key |
DYZOPCQSFWFPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethanesulfonyl-pyridin-4-ylamine involves several steps, typically starting with the appropriate pyridine derivative. One common method includes the reaction of pyridin-4-ylamine with trifluoromethanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for 3-Trifluoromethanesulfonyl-pyridin-4-ylamine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethanesulfonyl-pyridin-4-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonyl group.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of amine derivatives .
Scientific Research Applications
3-Trifluoromethanesulfonyl-pyridin-4-ylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Trifluoromethanesulfonyl-pyridin-4-ylamine involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known to enhance the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The -SO₂CF₃ group in the target compound is more electron-withdrawing than -CF₃ or -Cl, reducing electron density on the pyridine ring and increasing acidity of the amine group.
Reactivity and Stability
- Hydrolytic Stability : Sulfonyl groups are generally resistant to hydrolysis compared to ester or amide functionalities, making 3-Trifluoromethanesulfonyl-pyridin-4-ylamine more stable under physiological conditions than nitro-containing analogs like T3D3842.
- Synthetic Utility: The amine at position 4 allows for further functionalization (e.g., acylation, alkylation), similar to 3-Amino-4-(trifluoromethyl)pyridine.
Biological Activity
3-Trifluoromethanesulfonyl-pyridin-4-ylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name: 3-Trifluoromethanesulfonyl-pyridin-4-ylamine
- Molecular Formula: C7H6F3N2O2S
- Molecular Weight: 232.19 g/mol
The compound features a pyridine ring substituted with a trifluoromethanesulfonyl group and an amine, which may influence its reactivity and interactions with biological targets.
The biological activity of 3-Trifluoromethanesulfonyl-pyridin-4-ylamine is primarily attributed to its ability to act as a pharmacophore in various biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability. The sulfonamide moiety can participate in hydrogen bonding with target proteins, influencing their function.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
| Compound | Activity | Target |
|---|---|---|
| 3-Trifluoromethanesulfonyl-pyridin-4-ylamine | Antimicrobial | Dihydropteroate synthase |
| Sulfanilamide | Antibacterial | Dihydropteroate synthase |
| Trimethoprim | Antibacterial | Dihydrofolate reductase |
Anticancer Properties
In vitro studies have suggested that 3-Trifluoromethanesulfonyl-pyridin-4-ylamine may possess anticancer activity. The compound's interaction with specific receptors or enzymes involved in cell proliferation and apoptosis could lead to reduced tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through the activation of caspases.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial for evaluating the safety of 3-Trifluoromethanesulfonyl-pyridin-4-ylamine. Preliminary studies suggest moderate toxicity levels; however, comprehensive toxicological assessments are necessary to establish a safety margin for therapeutic applications.
Research Findings and Future Directions
Recent advancements in computational methods have facilitated the prediction of the biological activity of novel compounds like 3-Trifluoromethanesulfonyl-pyridin-4-ylamine. Tools such as PASS (Prediction of Activity Spectra for Substances) can estimate potential pharmacological effects based on structural characteristics.
Future Research Directions
- In vivo Studies: Conducting animal model studies to assess the pharmacokinetics and biodistribution.
- Mechanistic Studies: Elucidating the detailed mechanisms underlying its biological effects.
- Structure-Activity Relationship (SAR) Analysis: Modifying structural components to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
